3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Overview
Description
The compound “3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine” is an organic molecule that contains a pyrazole ring and a pyrimidine ring, both of which are common structures in medicinal chemistry due to their ability to participate in various chemical reactions and form stable structures. The tert-butyl group is a bulky substituent that could influence the compound’s steric properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and pyrimidine rings in separate steps, followed by their connection via a suitable reaction. The tert-butyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The presence of two nitrogen-containing rings in the molecule suggests that it could participate in hydrogen bonding and other polar interactions. The tert-butyl group is nonpolar and could contribute to the compound’s lipophilicity .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “this compound” could participate in a variety of chemical reactions. The pyrazole and pyrimidine rings could act as nucleophiles in reactions with electrophiles, while the amine group could be protonated or alkylated .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of polar nitrogen-containing rings and a nonpolar tert-butyl group suggests that it could have both polar and nonpolar characteristics .Scientific Research Applications
Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of target molecules for pharmacological applications. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of mTOR-targeted PROTAC molecule PRO1, was synthesized using this compound (Zhang et al., 2022).
Heterocyclic Synthesis : The compound is used in synthesizing pyrimidine-linked pyrazole heterocyclics, which are evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Synthesis of Imidazoazines : It is involved in the flash vacuum thermolysis reactions to form imidazoazines, compounds with potential pharmacological activities (Justyna et al., 2017).
Ambient-Temperature Synthesis : The compound is used in ambient-temperature synthesis processes for producing novel compounds with potential applications in medicinal chemistry (Becerra, Cobo, & Castillo, 2021).
One-Pot Synthesis Methodologies : It is involved in one-pot synthesis methods for creating pyrazole derivatives, highlighting its utility in efficient and streamlined chemical synthesis (Becerra, Rojas, & Castillo, 2021).
Regioselectivity Studies : Its derivatives are studied for understanding regioselectivity in chemical synthesis, which is crucial for designing specific drug molecules (Martins et al., 2012).
Reactivity and Spectroscopic Properties : The compound is studied for its reactivity and NMR spectroscopic properties, essential for understanding its behavior in different chemical environments (Herberhold et al., 1997).
Antimicrobial Activity : Some derivatives of this compound are synthesized to study their antimicrobial properties, indicating potential applications in developing new antibiotics (Rahmouni et al., 2014).
Synthesis of Fused Pyrazole Derivatives : It's used in the synthesis of fused pyrazole derivatives with indole moiety, which are evaluated as antioxidant agents (El‐Mekabaty et al., 2016).
Catalysis in Polymerization Processes : Its derivatives are employed as catalysts in polymerization processes, demonstrating its utility in materials science and engineering (Obuah et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-2-pyrimidin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-11(2,3)8-7-9(12)16(15-8)10-13-5-4-6-14-10/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKDCIMCMVHWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194536 | |
Record name | 3-(1,1-Dimethylethyl)-1-(2-pyrimidinyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862368-63-6 | |
Record name | 3-(1,1-Dimethylethyl)-1-(2-pyrimidinyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862368-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Dimethylethyl)-1-(2-pyrimidinyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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